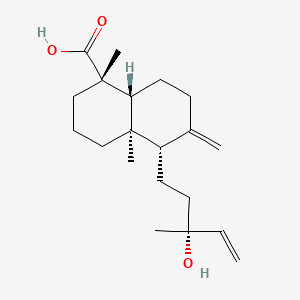

Cupressicacid

Description

Botanical and Microbial Sources of Cupressic Acid

The distribution of cupressic acid is notably concentrated in specific plant families and is also observed in the metabolic products of certain fungi.

Cupressic acid and its isomers are predominantly found in species belonging to the Cupressaceae (cypress family) and Araucariaceae families. tandfonline.comnih.gov The compound is often a major constituent of the oleoresin exuded by these trees upon injury. tandfonline.comresearchgate.net

Research has led to the isolation of cupressic acid from various parts of these plants, including cones, leaves, and resin. For instance, in Turkey, significant quantities of cupressic acid were identified in the cones of Cupressus sempervirens varieties. researchgate.net Specifically, the horizontalis variety contained 527.1 mg/g and the pyramidalis variety had 412.3 mg/g in the cones. researchgate.net The compound has also been isolated from the resin of Araucaria angustifolia and Araucaria heterophylla. scielo.brwjpsonline.com Its presence has been noted in other genera such as Juniperus and Tetraclinis. nih.govknapsackfamily.comnih.gov The compound is also a known chemical constituent of propolis, a resinous substance collected by honeybees, particularly in Mediterranean regions where Cupressaceae species are abundant. researchgate.netnih.gov

| Genus | Species | Plant Part | Isolated Compound(s) | Reference |

|---|---|---|---|---|

| Cupressus | C. sempervirens | Cones, Leaves, Seeds | Cupressic acid, Isocupressic acid, Trans-communic acid | researchgate.netprimescholars.commdpi.com |

| Araucaria | A. heterophylla | Oleogum Resin | 13-epi-cupressic acid, Acetyl-13-epi-cupressic acid | tandfonline.comresearchgate.netwjpsonline.com |

| Araucaria | A. angustifolia | Resin | Cupressic acid | scielo.brresearchgate.net |

| Juniperus | J. phoenicea | Not specified | Epicupressic acid | ljmu.ac.uk |

| Tetraclinis | T. articulata | Not specified | Cupressic acid (Torulosic acid) | knapsackfamily.com |

While not typically synthesized de novo by microorganisms, cupressic acid and its derivatives serve as substrates for microbial biotransformation. Fungi, in particular, can introduce functional groups, such as hydroxyl groups, onto the cupressic acid skeleton, yielding new, structurally diverse compounds. scielo.brwjpsonline.com

A notable example is the fungus Fusarium graminearum, which has been shown to hydroxylate cupressic acid. scielo.br When cupressic acid was fermented with F. graminearum, it produced several hydroxylated derivatives, including 3β,13-dihydroxy-8(17),14-labdadien-19-oic acid and 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid. scielo.br Similarly, the biotransformation of 13-epi-cupressic acid by a screening of 20 fungi found that four species produced metabolites. wjpsonline.com These included Cunninghamella echinulata, which produced a trihydroxy derivative, and Coriolus hirsutus, which yielded an isomerized product. wjpsonline.com

| Microorganism | Substrate | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Fusarium graminearum | Cupressic acid | 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid, 3β,13-dihydroxy-8(17),14-labdadien-19-oic acid | scielo.br |

| Cunninghamella echinulata | 13-epi-cupressic acid | 13,14,15-trihydroxy-8(17)-labden-19-oic acid | wjpsonline.com |

| Aspergillus restrictus | 13-epi-cupressic acid | 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid | wjpsonline.com |

| Coriolus hirsutus | 13-epi-cupressic acid | Iso-communic acid | wjpsonline.com |

| Cordyceps sinclairii | 13-epi-cupressic acid | 13-epi-cupressic acid β-glucosyl ester | wjpsonline.com |

In plants, the production of cupressic acid is strongly linked to defense mechanisms. Coniferous trees like Araucaria exude an oleoresin rich in labdane diterpenes, including cupressic acid, in response to physical injury. tandfonline.comresearchgate.net This resin acts as a protective barrier, sealing the wound and preventing invasions by pathogens and herbivores. tandfonline.com The presence of these compounds in the resin suggests a primary ecological role as a chemical defense agent.

The collection of these resins by honeybees to produce propolis further underscores this protective function. Propolis is used to maintain the structural integrity and sterility of the beehive. The inclusion of cupressic acid and related diterpenes in propolis from Mediterranean regions points to the bees' selection of specific plant resins, likely for their antimicrobial properties. researchgate.net

Chemodiversity within Cupressic Acid-Producing Organisms

Organisms that produce cupressic acid rarely do so in isolation. Instead, it is typically part of a complex mixture of structurally related labdane diterpenoids. This chemodiversity is evident in the chemical profiles of plant resins and extracts.

For example, ethanolic extracts of Cupressus sempervirens cones yield not only cupressic acid but also its isomers isocupressic acid and trans-communic acid. primescholars.com Further analysis of this species has led to the isolation of other diterpenoids like imbricatolic acid and sugiol. primescholars.comnih.gov In the oleoresin of Araucaria heterophylla, the major labdane diterpenes identified are 13-epi-cupressic acid and its acetylated form, acetyl-13-epi-cupressic acid. nih.gov This natural occurrence of a variety of related structures provides a basis for chemosystematic classification and understanding biosynthetic pathways. The biotransformation by microbes further expands this diversity, creating hydroxylated and glucosylated derivatives not commonly found in the host plants. scielo.brwjpsonline.com

| Organism | Co-occurring Diterpenoids | Reference |

|---|---|---|

| Cupressus sempervirens | Isocupressic acid, Trans-communic acid, Imbricatolic acid, Sugiol, 15-acetoxy imbricatolic acid | primescholars.comnih.gov |

| Araucaria heterophylla | 13-epi-cupressic acid, Acetyl-13-epi-cupressic acid | tandfonline.comnih.gov |

| Austrocedrus chilensis | Communic acid isomers, Ferruginol, Dehydroabietic acid, Sugiol | nih.gov |

| Juniperus phoenicea | Imbricatholic acid, 3-hydroxy sandaracopimaric acid, Dehydroabietic acid | ljmu.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODNMXJBXUOQF-ZRSLWSEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosystematic Distribution of Cupressicacid

Diterpene Synthase (DiTPS) Activities in Cupressic Acid Formation

The cyclization of the linear GGPP molecule into the characteristic bicyclic labdane (B1241275) skeleton of cupressic acid is a pivotal step catalyzed by diterpene synthases (DiTPSs). researchgate.netnih.govnih.govresearchgate.netmdpi.com Plant-derived DiTPSs are critical in generating the vast structural diversity observed in diterpenoids. nih.gov

These enzymes are broadly classified into two main classes, Class I and Class II, based on their reaction mechanisms and conserved sequence motifs. researchgate.net Class II DiTPSs, such as copalyl pyrophosphate synthase (CPS), typically initiate the cyclization of GGPP to form a bicyclic diphosphate (B83284) intermediate. researchgate.net Subsequently, Class I DiTPSs can act on this intermediate to produce the final diterpene skeleton. researchgate.net The formation of the labdane framework of cupressic acid is a result of the specific catalytic activity of one or more DiTPSs. researchgate.net

Cytochrome P450 Monooxygenase (CYP) Roles in Oxidation and Rearrangement

Following the formation of the basic labdane skeleton, cytochrome P450 monooxygenases (CYPs) play a crucial role in the subsequent oxidative functionalization of the molecule. nih.govnih.govga-online.orgnih.gov These enzymes are responsible for introducing hydroxyl groups and catalyzing other oxidative rearrangements that lead to the final structure of cupressic acid. nih.govnih.gov

For instance, the hydroxylation of the labdane ring at specific positions is a common modification mediated by CYPs. scielo.brscielo.brresearchgate.netunesp.brnih.govresearchgate.net The introduction of a hydroxyl group at the C-13 position is a key step in the biosynthesis of cupressic acid. scielo.br The regioselectivity and stereoselectivity of these CYP-catalyzed reactions are critical in determining the final chemical identity of the diterpenoid.

Other Modifying Enzymes (e.g., Methyltransferases, Acyltransferases)

While the core structure of cupressic acid is established by DiTPSs and CYPs, other modifying enzymes can further embellish the molecule. Although direct evidence for the involvement of methyltransferases and acyltransferases in the final steps of cupressic acid biosynthesis is not extensively detailed in the provided context, their roles in the broader landscape of diterpenoid biosynthesis are well-established.

For example, acyltransferases are known to catalyze the addition of acyl groups to hydroxylated diterpene cores. researchgate.net In the context of related diterpenoids, such as forskolin, an acetyltransferase is responsible for the final acetylation step. researchgate.net While not explicitly stated for cupressic acid, it is plausible that similar enzymatic modifications could occur in the biosynthesis of its various derivatives found in nature. nih.govtandfonline.comresearchgate.netmedscape.com

Biosynthetic Pathways of Cupressicacid

Genetic and Molecular Regulation of Cupressic Acid Biosynthesis

The genetic and molecular regulation of cupressic acid biosynthesis has not been specifically elucidated in scientific literature to date. However, by examining the broader class of labdane-related diterpenoids to which cupressic acid belongs, we can infer the general principles that likely govern its formation. The biosynthesis of these compounds is a complex process involving multiple enzymes encoded by genes that are often organized into clusters and are subject to intricate transcriptional control.

Specific biosynthetic gene clusters (BGCs) responsible for the production of cupressic acid have not yet been identified or characterized.

In plants and fungi, the genes encoding the enzymes for the biosynthesis of specialized metabolites like labdane-related diterpenoids are frequently organized in BGCs. acs.orgnih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. nih.gov These clusters typically include genes for terpene synthases (TPSs) or cyclases, which create the initial carbon skeleton, and tailoring enzymes like cytochrome P450 monooxygenases (CYPs) that modify the scaffold to produce the final diverse products. acs.org

For instance, rice (Oryza sativa) possesses two well-characterized BGCs on chromosomes 2 and 4 that are responsible for producing a suite of labdane-related diterpenoid phytoalexins. nih.gov These clusters contain genes for class II diterpene cyclases (CPS), which catalyze the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP), and class I diterpene synthases (KSL), which further modify the resulting copalyl diphosphate (CPP) intermediate. nih.gov Similarly, in fungi, genes for diterpene synthases and CYPs are often found in close proximity, suggesting the presence of BGCs for the production of elaborated diterpenoids. acs.org The identification of such a cluster for cupressic acid would be the first step in understanding its genetic basis.

The transcriptional regulation of enzymes specifically involved in cupressic acid biosynthesis has not been documented.

Generally, the expression of genes within biosynthetic pathways for plant terpenoids is tightly controlled by various transcription factors, including those from the MYB, MYC, NAC, ERF, WRKY, and bHLH families. researchgate.net These regulatory proteins bind to specific cis-acting elements in the promoter regions of the pathway genes, thereby activating or repressing their transcription in response to developmental cues or environmental stimuli. researchgate.net For example, in tobacco (Nicotiana tabacum), the genes responsible for the biosynthesis of the labdanoid diterpene Z-abienol, NtCPS2 and NtABS, are preferentially expressed in the glandular cells of trichomes. nih.gov This tissue-specific expression is a hallmark of many specialized metabolite pathways. The regulation can be complex, sometimes involving interactions between different transcription factors to form regulatory complexes. researchgate.net Identifying the specific transcription factors that control the expression of cupressic acid biosynthetic genes would be key to understanding how its production is regulated in nature.

There are no published studies on the use of metabolic engineering to specifically enhance the production of cupressic acid.

However, significant progress has been made in the metabolic engineering of host organisms like Escherichia coli and Saccharomyces cerevisiae to produce various terpenes, including labdane-related diterpenoids. uhsp.edunih.govnih.gov These strategies typically involve the introduction of a heterologous biosynthetic pathway into the host. A common approach is a modular system where different genes, such as those for a GGPP synthase and various diterpene synthases, can be combined to produce a range of compounds. nih.govnih.gov

A major challenge in these systems is the limited availability of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). uhsp.edu To overcome this, researchers have engineered the host's native methylerythritol phosphate (B84403) (MEP) pathway or introduced a heterologous mevalonate (B85504) (MEV) pathway. uhsp.edu For example, enhancing the MEP pathway in E. coli by overexpressing the idi, dxs, and dxr genes, combined with pyruvate (B1213749) supplementation, has been shown to significantly increase diterpene yields. uhsp.edu The incorporation of a heterologous MEV pathway has led to even greater production levels, reaching over 100 mg/L of culture, which is sufficient for detailed chemical analysis. uhsp.edu These established platforms could potentially be adapted for the production of cupressic acid once its biosynthetic genes are identified.

Table 1: Key Genes in Terpenoid Precursor Biosynthesis for Metabolic Engineering

| Gene | Encoded Enzyme | Pathway | Organism (Example of Use) | Reference |

|---|---|---|---|---|

| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | MEP | Escherichia coli | uhsp.edu |

| dxr | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | MEP | Escherichia coli | uhsp.edu |

| idi | Isopentenyl diphosphate isomerase | MEP/MEV | Escherichia coli | uhsp.edu |

There are no reports of the in vitro reconstitution of the biosynthetic steps for cupressic acid.

In vitro reconstitution is a powerful technique used to elucidate biosynthetic pathways by combining purified enzymes with their substrates and cofactors in a controlled environment. uleth.ca This approach allows for the step-by-step validation of enzyme function and the characterization of reaction intermediates. For example, the entire biosynthetic pathway of 3-hydroxypicolinic acid has been successfully reconstituted in vitro, revealing the precise enzymatic mechanism. uleth.ca In the context of diterpene biosynthesis, in vitro assays with purified class I and class II diterpene synthases are used to determine the exact structure of the resulting diterpene scaffold. This technique would be essential to confirm the function of putative cupressic acid biosynthetic enzymes once their encoding genes are discovered.

Chemical Synthesis and Derivatization Strategies for Cupressicacid Analogues

Total Synthesis of Cupressic Acid

While cupressic acid is a valuable chiral starting material for the synthesis of other complex natural products, a completed total synthesis of cupressic acid itself has not been extensively detailed in dedicated publications. acs.orgacs.org However, formal syntheses and strategic pathways have been proposed, building on the well-established chemistry of related diterpenoids. mcmaster.ca The synthesis of the core labdane (B1241275) skeleton is a significant challenge, with efforts focusing on controlling the stereochemistry of the bicyclic decalin system and its substituents. researchgate.net

A retrosynthetic analysis of cupressic acid logically disconnects the molecule at key points to reveal simpler, more accessible starting materials. A biomimetic approach, mimicking the natural biosynthetic pathway, would envision the bicyclic labdane core arising from the acid-catalyzed polycyclization of an acyclic precursor like geranylgeranyl pyrophosphate. researchgate.netcore.ac.uk

Alternative strategies focus on a convergent assembly of the core. nih.gov For instance, a potential retrosynthesis could involve:

Disconnection of the side chain: The C9 side chain can be disconnected, leading back to a functionalized trans-decalin ring system. This is a common strategy in the synthesis of many labdane diterpenoids.

Ring disconnection: The bicyclic core can be disconnected into two simpler six-membered ring precursors. A key challenge in this approach is the stereocontrolled formation of the ring junction.

Formal Synthesis Routes: A practical retrosynthetic approach involves targeting a known intermediate that has been successfully converted to related natural products. For example, a formal synthesis could target key intermediates derived from the degradation of other abundant diterpenoids, such as podocarpic acid, from which pathways to cupressic acid have been proposed. mcmaster.ca A retrosynthetic analysis for the antitumoral metabolite dasyscyphin B, which starts from abietic acid, showcases a strategy of degrading a complex natural product to a key intermediate which is then elaborated. researchgate.net

A general retrosynthetic approach for diterpenyladeninium derivatives, which share the diterpene core, involves the late-stage coupling of the complex terpene unit with the purine (B94841) moiety, indicating that the synthesis of the core hydrocarbon skeleton is a primary objective. nih.gov

Achieving the correct stereochemistry is paramount in the synthesis of cupressic acid and its analogues. Several key stereoselective transformations are employed in the synthesis of labdane diterpenoids:

Asymmetric Reductions: The stereocontrolled reduction of ketone functionalities is crucial. For example, the asymmetric reduction of a dienone using catecholborane, guided by a modified Corey-Itsuno (CBS) methodology, has been used to furnish a key allylic alcohol intermediate in the synthesis of labdane diterpenoids. researchgate.net

Stereoselective Michael Additions: In convergent strategies, the coupling of molecular fragments must be highly stereocontrolled. A stereoselective Michael addition has been employed to assemble the tricyclic core of forskolin-like molecules, successfully controlling three new contiguous stereocenters, including all-carbon quaternary centers. nih.gov

Diastereoselective Alkylations and Aldol (B89426) Condensations: The introduction of methyl groups and the formation of new rings often rely on diastereoselective reactions. In the synthesis of dasyscyphin E from cupressic acid, a diastereoselective α-methylation of a ketoaldehyde and a subsequent intramolecular aldol condensation were key transformations. acs.orgresearchgate.net

The construction of the bicyclic labdane core is the centerpiece of any total synthesis. Biogenetically, this occurs via the cyclization of geranylgeranyl pyrophosphate. researchgate.net Synthetic chemists have developed several strategies to replicate and control this process:

Biomimetic Polyene Cyclization: This approach uses an acid catalyst to initiate the cyclization of a linear polyene substrate. core.ac.uk While powerful, controlling the stereochemical outcome can be challenging.

Convergent Assembly: Modern strategies often favor a convergent approach where pre-functionalized cyclic building blocks are coupled together. One such strategy enabled the synthesis of the complex tricyclic core of forskolin-like molecules through a sequence involving a stereoselective Michael addition followed by a silyl (B83357) enol ether-promoted ring-opening metathesis paired with ring-closing metathesis. nih.gov

Divergent Ring-Formation: An alternative strategy involves creating a common intermediate from which different polycyclic skeletons can be accessed through divergent pathways. For example, a unified synthesis of stemarene and betaerene diterpenoids was achieved from a common tricyclic intermediate. chinesechemsoc.orgchinesechemsoc.org Distinct tetracyclic frameworks were constructed using divergent ring reorganization strategies, such as semipinacol rearrangements and subsequent aldol condensations, to form the characteristic bridged bicyclic systems of the target molecules. chinesechemsoc.orgchinesechemsoc.org

Semi-Synthesis of Cupressic Acid Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogues with potentially enhanced biological activities. Cupressic acid and its epimers, which can be isolated in significant quantities from natural sources like the oleogum resin of Araucaria heterophylla, are ideal starting materials for such derivatization. researchgate.netresearchgate.net Their structures possess both a carboxylic acid and a hydroxyl group, which are amenable to a variety of chemical modifications. researchgate.netresearchgate.net

Researchers have successfully modified the functional groups of naturally occurring 13-epi-cupressic acid to produce a library of new derivatives. These modifications primarily target the C-19 carboxylic acid and the C-13 hydroxyl group.

Key chemical transformations include:

Acetylation: The hydroxyl group can be acetylated using acetic anhydride (B1165640) and pyridine (B92270) to yield acetyl-13-epi-cupressic acid. acs.orgresearchgate.net

Amidation and Esterification: The carboxylic acid group can be activated, for example by conversion to an acyl chloride with thionyl chloride. acs.orgresearchgate.net This reactive intermediate can then be treated with various nucleophiles, such as ethanolamine (B43304) or 2-phenylethylamine, to form amide derivatives. acs.orgresearchgate.net Similarly, ester derivatives can be prepared.

Allylic Hydroxylation: The allylic position at C-7 can be oxidized. Stirring with selenium dioxide in anhydrous dioxane introduces a hydroxyl group, a reaction that has been used to generate hydroxylated derivatives. acs.orgacs.orgresearchgate.net

Biotransformation: Microbial transformation offers a highly selective method for functionalizing the cupressic acid skeleton. Incubation of cupressic acid with the filamentous fungus Fusarium graminearum leads to the production of several hydroxylated metabolites, including 3β,13-dihydroxy-8(17),14-labdadien-19-oic acid and 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid. researchgate.net

Table 1: Examples of Semi-Synthetic Derivatives from 13-epi-Cupressic Acid

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 13-epi-Cupressic acid | Acetic anhydride, pyridine | Acetyl-13-epi-cupressic acid | researchgate.net, acs.org |

| Acetyl-13-epi-cupressic acid | 1) Thionyl chloride; 2) Ethanolamine, triethylamine | Amide derivative 3 | researchgate.net |

| 13-epi-Cupressic acid | Selenium dioxide, dioxane | 7-hydroxy derivative 10 | researchgate.net, acs.org |

| 13-epi-Cupressic acid | Fusarium graminearum (fungus) | 3β,13-dihydroxy-8(17),14-labdadien-19-oic acid | researchgate.net |

Note: Compound numbers in bold refer to the numbering in the cited 2023 study by Soliman et al.

The selective functionalization of unactivated C–H bonds in complex molecules like diterpenoids is a significant challenge in synthetic chemistry. nih.gov While traditional methods often require harsh conditions, modern techniques offer greater precision.

Enzymatic Hydroxylation: Biocatalysis using filamentous fungi represents a premier example of regio- and stereoselective C–H hydroxylation under mild conditions. nih.gov The transformation of cupressic acid by Fusarium graminearum to produce specific hydroxylated derivatives is a clear demonstration of enzymatic C-H activation at positions C-3 and C-7. researchgate.net This method leverages the sophisticated enzymatic machinery of the microorganism to achieve selectivities that are difficult to replicate with standard chemical reagents. nih.gov

Late-Stage Radical-Based C–H Functionalization: Although not yet reported specifically for cupressic acid, advanced strategies have been developed for other complex diterpenoids that showcase the power of modern C-H functionalization. A late-stage C–H functionalization using a radical xanthylation–oxygenation process has been achieved with high regio- and diastereoselectivity on complex tetracyclic ketone substrates. chinesechemsoc.orgchinesechemsoc.org This artificial C–H oxygenation strategy was able to mimic the natural site selectivity of enzymes, successfully installing oxygen functions at specific, unactivated C–H bonds within a complex hydrocarbon framework. chinesechemsoc.org Such strategies hold great promise for the future derivatization of cupressic acid.

Analogue-Oriented Synthesis (AOS) and Diversity-Oriented Synthesis (DOS) for Cupressic Acid Scaffolds

Analogue-Oriented Synthesis (AOS) and Diversity-Oriented Synthesis (DOS) represent powerful strategies in medicinal chemistry for the exploration of chemical space around a privileged natural product scaffold. For cupressic acid, a labdane diterpenoid, these approaches leverage its inherent biological activities and modifiable functional groups to generate libraries of new compounds with potentially enhanced or novel therapeutic properties. ontosight.ai

The core principle of AOS involves the rational design and synthesis of a focused library of analogues based on a known bioactive compound. This strategy is exemplified by research focused on the semi-synthesis of derivatives from 13-epi-cupressic acid (also known as torulosic acid), a stereoisomer of cupressic acid. nih.govtandfonline.com This natural product possesses a carboxylic acid at C-19 and a hydroxyl group at C-13, both of which are amenable to chemical modification. nih.govtandfonline.com

A common AOS strategy begins with the isolation of the starting material, such as 13-epi-cupressic acid from natural sources like the oleogum resin of Araucaria heterophylla. nih.gov The synthesis then proceeds through a series of chemical transformations targeting the key functional groups. For instance, the hydroxyl group can be acetylated, and the carboxylic acid can be converted into a more reactive acyl chloride. This intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to create a series of amide and ester derivatives. nih.govresearchgate.net This rational, stepwise approach allows for the systematic investigation of structure-activity relationships (SAR), as seen in studies developing new anti-inflammatory agents. tandfonline.comresearchgate.net The goal is to produce more potent or selective lead compounds by making targeted modifications to the parent scaffold. nih.gov

Table 1: Examples of Semi-Synthetic Reactions for Cupressic Acid Derivatives nih.govsemanticscholar.org

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, room temperature | Acetyl ester |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), DCM, reflux | Acyl chloride |

| Amide Formation | Ethanolamine or 2-phenylethylamine, TEA, DCM, reflux | Carboxamide |

| Esterification | Alkyl halides, K₂CO₃, DMAP, dry acetone, reflux | Carboxylic ester |

While AOS focuses on creating close analogues, Diversity-Oriented Synthesis (DOS) aims to produce a library of structurally diverse small molecules from a common starting point. The goal of DOS is not just to optimize a known activity but to explore novel biological functions by introducing significant structural variations. Although dedicated DOS campaigns for the cupressic acid scaffold are not extensively documented, the principles can be applied. Starting with the labdane skeleton, a DOS approach would involve divergent reaction pathways to create a wide range of polycyclic structures, moving beyond simple functional group modifications to alter the core ring system itself. The synthesis of various derivatives, including amides and esters with different substituents, can be seen as a preliminary step towards achieving greater molecular diversity based on the cupressic acid scaffold. nih.govrsc.org

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the efficiency of chemical reactions to create complex molecules. nih.gov This approach is particularly valuable for the synthesis of natural product analogues, as enzymes can perform specific modifications on complex scaffolds that are challenging to achieve with traditional chemical methods. researchgate.net

The biosynthesis of terpenoids in nature involves enzymes like terpene synthases and cytochrome P450 monooxygenases (P450s), which are responsible for creating the core structures and then performing oxidative modifications. mdpi.com Harnessing these enzymes offers a green and efficient alternative for generating cupressic acid derivatives. researchgate.net

A prominent example of this approach is the biotransformation of cupressic acid using whole-cell cultures of the filamentous fungus Fusarium graminearum. This microorganism has been shown to hydroxylate the cupressic acid skeleton at specific positions. researchgate.net When cupressic acid is used as a substrate, the fungal enzymes, likely P450 monooxygenases, introduce hydroxyl groups at positions C-3 and C-7, yielding 3-hydroxy-cupressic acid and 7-hydroxy-cupressic acid, respectively. researchgate.netufg.br These reactions are highly regio- and stereoselective, a hallmark of enzymatic catalysis. researchgate.net

Further biotransformation can lead to more complex products. For instance, the fungus can also produce triol derivatives through the epoxidation of double bonds at C-8(17) and C-14, followed by hydrolysis of the resulting epoxide. researchgate.net This demonstrates the potential of biosynthetic enzymes to perform multiple, sequential modifications on the cupressic acid scaffold.

The use of biosynthetic enzymes is not limited to modification. Biogenetically patterned synthesis, which mimics the natural biosynthetic pathway, has been used to convert isocupressic acid into other complex diterpenoids like rosenonolactone. core.ac.uk This highlights the potential for using enzymes or enzyme-inspired chemical steps to perform complex cyclizations and rearrangements of the labdane skeleton of cupressic acid, paving the way for the synthesis of novel tricyclic and tetracyclic analogues. core.ac.ukresearchgate.net

Advanced Spectroscopic and Analytical Methodologies in Cupressicacid Research

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of cupressic acid, offering high sensitivity and precise mass measurements crucial for both identifying the compound and studying its metabolic fate. nih.gov This technique is fundamental in metabolomics, allowing for the broad profiling of chemical agents and related biomolecules. nih.govnih.gov The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS, particularly with analyzers like the Orbitrap, provides a powerful platform for detecting and characterizing constituents in complex biological matrices. nih.gov

In the context of cupressic acid and its derivatives, LC-HR-MS/MS analysis has been instrumental. For instance, a study on Norfolk Island Pine resin tentatively identified 43 metabolites, with diterpenes like 13-epi-cupressic acid being major constituents, by comparing retention times, UV-vis spectra, and mass spectrometry patterns. mdpi.com The high mass accuracy of HRMS, often below 1 ppm for small molecules, allows for the confident determination of elemental compositions, a critical step in identifying unknown metabolites or degradation products of cupressic acid. nih.gov

Table 1: Application of HRMS in the Analysis of Cupressic Acid and Related Diterpenes

| Analytical Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| LC-HR-MS/MS | Metabolite Profiling of Araucaria heterophylla Resin | Tentative identification of 43 metabolites, including 13-epi-cupressic acid, based on RT, UV-vis, and MS data. | mdpi.com |

| UPLC-MS-ELSD-PDA | Dereplication of Natural Product Libraries | Facilitated the identification of compounds, including derivatives of cupressic acid. | agroipm.cn |

| GC-MS | Analysis of Fossil Resins | Used for the separation and structural determination of terpenes, including those derived from cupressic acid precursors. | researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for gaining detailed structural information about cupressic acid and its analogues. nih.gov In this technique, precursor ions corresponding to the molecule of interest are selected and then fragmented through collision-induced dissociation (CID) or other methods. nih.govsciex.com The resulting fragment ions provide a "fingerprint" that reveals the connectivity of atoms within the molecule. acs.org

The fragmentation patterns of cupressic acid and related labdane (B1241275) diterpenes can be complex, but they offer valuable clues for structural elucidation. For example, the analysis of MS/MS data can help to distinguish between isomers and identify the positions of functional groups. mdpi.com In metabolomics studies, characteristic fragmentation pathways can be used to trace the metabolic transformations of cupressic acid in biological systems. mdpi.com

Isotope Labeling in Mass Spectrometry Studies

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic pathways of compounds like cupressic acid and to quantify their presence in complex mixtures. nih.gov This involves introducing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the molecule of interest. nih.govcapes.gov.br The mass shift created by the isotopes allows for the clear differentiation between the labeled compound and its naturally abundant, unlabeled counterparts in a mass spectrum. capes.gov.br

While specific isotope labeling studies focusing solely on cupressic acid are not extensively detailed in the provided results, the principles of this methodology are broadly applicable. For instance, by feeding an organism a ¹³C-labeled precursor of cupressic acid, researchers could use HRMS to track the incorporation of the label into various downstream metabolites. This approach provides definitive evidence of metabolic pathways and can be used for absolute quantification of the compound and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the three-dimensional structure of cupressic acid, including its stereochemistry and conformational dynamics. researchgate.netauremn.org.br It provides detailed information about the chemical environment of individual atoms within the molecule. researchgate.netnih.gov

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural assignment of cupressic acid and its derivatives. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR (1D): These experiments provide fundamental information about the number and types of proton and carbon environments in the molecule. researchgate.netemerypharma.com For instance, the ¹³C NMR spectrum of 13-epi-cupressic acid shows characteristic signals for its diterpene skeleton. ljmu.ac.uk

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of the proton network. emerypharma.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. emerypharma.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch It is particularly crucial for identifying quaternary carbons and piecing together the carbon skeleton of the molecule. mdpi.comepfl.ch HMBC correlations were key in confirming the structure of 13-epi-cupressic acid. ljmu.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This information is vital for determining the relative stereochemistry and conformational preferences of the molecule. mdpi.comresearchgate.net

Table 2: Key NMR Data for 13-epi-Cupressic Acid

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 13-epi-cupressic acid | Data not fully provided in search results | Data not fully provided in search results | Correlations confirm the labdane diterpene structure. ljmu.ac.uk |

| Imbricatolic acid | Data not fully provided in search results | Data not fully provided in search results | N/A |

| 3-hydroxy sandaracopimaric acid | Data not fully provided in search results | Data not fully provided in search results | N/A |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure of materials that are not soluble or are difficult to crystallize, such as fossilized resins (amber) where cupressic acid derivatives can be found. researchgate.net By analyzing the chemical shifts in ¹³C solid-state NMR spectra, researchers can classify resins and gain insights into their botanical origin and maturation processes. researchgate.net For example, the resonance of the exomethylene group (C=CH₂) is a key indicator that changes as the resin matures. researchgate.net Although direct ssNMR studies on pure cupressic acid were not found, this technique is crucial for understanding its role and transformation within the complex polymer matrix of amber. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like cupressic acid, provided that a suitable single crystal can be obtained. nih.govnih.gov This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule. nih.gov

While a crystal structure for cupressic acid itself was not described in the search results, the utility of this method is demonstrated in the study of related labdane diterpenes. For instance, the absolute configuration of a 13,14,15-triol derivative of a labdane diterpene was unequivocally determined as 13R,14S through single-crystal X-ray analysis. agroipm.cn This was crucial as NMR spectroscopy alone could not resolve the stereochemistry of the flexible side chain. agroipm.cn The determination of the absolute configuration is often challenging for labdane diterpenes, particularly at the C-13 position, making X-ray crystallography an invaluable tool when applicable. agroipm.cn

Advanced Chromatographic Separations for Isomers and Mixtures

The separation of cupressic acid from complex natural mixtures and the resolution of its isomers are significant challenges in its analysis. Advanced chromatographic techniques offer the high efficiency and selectivity required for these tasks.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of complex plant extracts containing cupressic acid and its isomers. mdpi.com By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC provides higher resolution, greater sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC).

In the analysis of propolis extracts, UHPLC coupled with a diode array detector and quadrupole time-of-flight mass spectrometry (UHPLC-DAD-QqTOF-MS) has been instrumental. mdpi.com This combination allows for the tentative identification of a wide array of compounds, including cupressic and isocupressic acids, based on their retention times and mass spectral data. mdpi.com The high resolving power of UHPLC is particularly advantageous in separating these closely related labdane-type diterpenes from other components in the extract, such as flavonoids and phenolic acids. mdpi.com The enhanced sensitivity of UHPLC-MS also facilitates the detection of these compounds even at low concentrations. nih.gov

A recent study developed a comprehensive two-injection UHPLC-MS/MS approach for the analysis of plant extracts. nih.gov This method employed a porous graphitic carbon column for the separation of volatile terpenes and a diol column for the analysis of flavonoids, phenolic acids, and terpenoic acids like cupressic acid, all within a single instrument. nih.gov This holistic approach showcases the versatility of UHPLC in providing a detailed chemical profile of complex natural products.

Table 1: Application of UHPLC in the Analysis of Cupressic Acid and Related Compounds

| Analytical Technique | Matrix | Target Compounds | Key Findings | Reference |

| UHPLC-DAD-QqTOF-MS | Propolis Extracts | Cupressic acid, Isocupressic acid, Flavonoids, Phenolic acids | Tentative identification of cupressic and isocupressic acids in complex mixtures. | mdpi.com |

| UHPSFC-ESI/ESCi-MS/MS | Plant Extracts | Volatile terpenes, Flavonoids, Phenolic acids, Terpenoic acids | Development of a two-injection method for comprehensive analysis of diverse metabolites. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including the derivatized forms of diterpene acids like cupressic acid. researchgate.net Due to their low volatility, diterpenoids are typically derivatized, often through silylation, to increase their thermal stability and volatility for GC analysis. researchgate.net

In the study of Mediterranean propolis, GC-MS analysis of silylated ethanolic extracts has led to the identification of more than 30 different diterpenes. researchgate.net The identification is based on comparing their mass spectral fragmentation patterns and retention indices with those of authentic standards. researchgate.net This detailed profiling is crucial for understanding the chemical diversity of propolis and its botanical origins. researchgate.net

Table 2: GC-MS Analysis of Cupressic Acid and Related Diterpenes

| Sample Type | Derivatization Method | Identified Compounds | Research Focus | Reference |

| Mediterranean Propolis | Silylation (BSTFA) | Over 30 diterpenes | Chemical profiling and botanical source determination. | researchgate.net |

| Argentinian Propolis | Silylation | Diterpenoids (including 13-epi-cupressic acid), triterpenoids, phenolic compounds | Species-specific chemical composition. | mdpi.com |

| Ponderosa Pine Needles | Silylation | Isocupressic acid, Agathic acid, Dihydroagathic acid | Metabolic studies in cattle. | researchgate.net |

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation and purification of natural products. slideshare.net Its advantage lies in the absence of a solid support matrix, which can cause irreversible adsorption and decomposition of labile compounds. While specific applications of CCC for the isolation of cupressic acid are not extensively detailed in the provided context, its utility as a purification technique for low-concentration metabolites makes it a potentially valuable tool in cupressic acid research. slideshare.net

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comwikipedia.org SFC is particularly effective for the separation of chiral molecules and thermally labile compounds. wikipedia.org Its application in the pharmaceutical industry for both analytical and preparative separations is well-established. wikipedia.org

The use of SFC offers several advantages, including high-efficiency separations in shorter timeframes and a reduced environmental impact due to the use of CO2. teledynelabs.com The technique can be coupled with mass spectrometry (SFC-MS) to enhance detection sensitivity and selectivity. shimadzu.com Recent advancements in ultrahigh-performance supercritical fluid chromatography (UHPSFC) have further expanded its capabilities for the complex analysis of plant extracts, demonstrating its potential for the separation of terpenoic acids like cupressic acid. nih.gov

Table 3: Advanced Chromatographic Techniques in Natural Product Analysis

| Technique | Principle | Key Advantages | Potential Application for Cupressic Acid | Reference |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition | No solid support, minimizes sample degradation | Preparative isolation and purification from crude extracts. | slideshare.net |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical fluid mobile phase | Fast separations, chiral resolution, reduced solvent waste | Separation of isomers, purification, and analysis of thermally labile derivatives. | teledynelabs.comwikipedia.org |

| Ultrahigh-Performance SFC (UHPSFC) | SFC with sub-2 µm particles | High resolution and speed | Comprehensive analysis of complex plant extracts containing cupressic acid. | nih.gov |

Computational Chemistry in Spectroscopic Prediction and Structural Validation

Computational chemistry has become an integral part of modern chemical research, offering powerful tools for predicting spectroscopic properties and validating molecular structures. These methods are particularly valuable in the study of complex molecules like cupressic acid.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. youtube.com It has been widely applied to predict NMR chemical shifts with a high degree of accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. nih.gov

The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. youtube.comnih.gov These calculated shielding values are then converted to chemical shifts, often using a linear scaling approach that correlates the computed values with experimental data for a set of known compounds. youtube.com This methodology can be a powerful tool in the structural elucidation of new or complex molecules by comparing the predicted NMR spectra with experimental data. nih.gov Different DFT functionals and basis sets can be tested to find the most accurate combination for a particular class of compounds. nih.govresearchgate.net

Table 4: Key Aspects of DFT in NMR Chemical Shift Prediction

| Computational Method | Principle | Application in Structural Analysis | Key Considerations | Reference |

| DFT with GIAO | Calculates NMR shielding tensors based on electron density | Prediction of 1H and 13C NMR chemical shifts | Choice of functional and basis set, use of linear scaling for improved accuracy | youtube.comnih.govnih.gov |

| Linear Scaling | Empirically corrects calculated shielding constants | Increases the accuracy of predicted chemical shifts | Requires a set of known compounds for calibration | youtube.com |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules. nih.gov

In the context of cupressic acid and its derivatives, MD simulations can be used to explore the conformational landscape of these relatively flexible molecules. This is crucial because the observed spectroscopic properties are an average over all accessible conformations. Understanding the conformational preferences can aid in the interpretation of NMR data and in rationalizing the biological activity of these compounds. For instance, MD simulations have been used to study the interaction of cupressic acid derivatives with biological targets, providing insights into their binding modes and the structural changes that occur upon binding. chemcomp.comtandfonline.com The stability of protein-ligand complexes, conformational changes, and internal motions can be closely examined through MD simulations. nih.gov

Table 5: Role of Molecular Dynamics Simulations in Cupressic Acid Research

| Simulation Technique | Information Obtained | Application in Cupressic Acid Research | Reference |

| Molecular Dynamics (MD) | Conformational flexibility, molecular motion, interaction dynamics | Exploring the conformational space, understanding structure-activity relationships, studying binding to biological targets | nih.govchemcomp.comtandfonline.com |

In Vitro and Ex Vivo Biological Modulations of Cupressicacid

Cellular Mechanisms of Action in Model Systems

Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB)

Cupressic acid and its derivatives have been shown to modulate key cellular signaling pathways involved in inflammation, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathways, comprising cascades like ERK, p38, and JNK, are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. mdpi.comresearchgate.netfrontiersin.org The NF-κB pathway is a primary regulator of inflammatory gene expression. mdpi.com

In various in vitro models, natural compounds have demonstrated the ability to inhibit these pathways. For instance, certain compounds can suppress the activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory mediators. researchgate.netnih.gov Studies on RAW264.7 macrophage cells, a common model for inflammation research, have shown that certain molecules can downregulate the expression of inflammatory proteins by inhibiting the NF-κB and MAPK pathways. mdpi.comnih.gov This inhibition often involves preventing the phosphorylation and subsequent activation of key proteins in these cascades, such as p65, p38, and ERK. mdpi.comnih.gov The modulation of these pathways is a significant mechanism through which compounds can exert their anti-inflammatory effects. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (in vitro)

Cupressic acid and related diterpenes have demonstrated cytotoxic effects on various cancer cell lines in vitro. nih.gov The primary mechanisms underlying this cytotoxicity involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. mdpi.comarchivesofmedicalscience.com

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by DNA fragmentation, activation of caspases (like caspase-3), and changes in the expression of apoptosis-related proteins such as the Bcl-2 family (e.g., increasing Bax and decreasing Bcl-2). mdpi.comeuropeanreview.org For example, in some cancer cell lines, treatment with related compounds led to an increase in the sub-G1 cell population, which is indicative of apoptotic cells. archivesofmedicalscience.com

Furthermore, cupressic acid and its analogs can modulate the cell cycle, often causing an arrest at specific phases, such as the G0/G1 or G2/M phase. researchgate.netresearchgate.netmdpi.com This cell cycle arrest prevents cancer cells from proliferating. The modulation of the cell cycle is often linked to changes in the expression of key regulatory genes. researchgate.netresearchgate.net For instance, an ethanolic extract of propolis, containing cupressic acid, was found to cause a prominent cell cycle arrest at the G0/G1 phase in differentiated-type human gastric cancer cell lines. researchgate.net

Table 1: Effects of Cupressic Acid and Related Compounds on Cancer Cell Lines

| Cell Line | Compound Type | Observed Effects | Reference |

|---|---|---|---|

| Gastric Cancer (differentiated-type) | Ethanolic Propolis Extract (containing cupressic acid) | Cell cycle arrest at G0/G1 phase, Modulation of cell cycle genes | researchgate.net |

| Various Cancer Cell Lines | Propolis Extracts (containing cupressic acid) | Inhibition of cell growth in a dose- and time-dependent manner | nih.gov |

| Gastrinoma (BON-1) | Dehydrocostus lactone (related terpenoid) | Apoptosis induction, Sub-G1 cell cycle arrest, DNA damage | archivesofmedicalscience.com |

Effects on Inflammatory Mediators in Immune Cell Cultures (ex vivo)

Cupressic acid and its derivatives exhibit significant anti-inflammatory properties by modulating the production of inflammatory mediators in immune cell cultures. nih.govresearchgate.net These mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2), play a crucial role in the inflammatory response. nih.govfrontiersin.org

In ex vivo studies using immune cells such as macrophages (e.g., RAW264.7), cupressic acid and its derivatives have been shown to suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation with agents like lipopolysaccharide (LPS). researchgate.netsemanticscholar.orgdovepress.com For example, pre-treatment of RAW264.7 cells with 13-epi-cupressic acid significantly reduced the LPS-stimulated levels of IL-6. semanticscholar.org

Moreover, these compounds can downregulate the expression of the COX-2 enzyme, which is responsible for producing prostaglandins (B1171923), key mediators of inflammation. researchgate.netsemanticscholar.org This effect is often achieved by inhibiting upstream signaling pathways like NF-κB and MAPK, which control the transcription of genes for these inflammatory mediators. nih.gov The ability to reduce the release of a cocktail of inflammatory markers from immune cells highlights the potential of cupressic acid as a modulator of the inflammatory response. nih.gov

Table 2: Modulation of Inflammatory Mediators by Cupressic Acid and Derivatives in Immune Cells

| Cell Model | Compound | Mediator | Effect | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | 13-epi-cupressic acid | IL-6 | Significant attenuation of LPS-stimulated levels | researchgate.netsemanticscholar.org |

| RAW264.7 Macrophages | 13-epi-cupressic acid & derivatives | COX-2 | Downregulation of expression in response to LPS | researchgate.netsemanticscholar.org |

| Human Primary Monocytes | Complex MIM (containing ULD TNF-α, IL-1β) | TNF-α, PGE2, IL-6 | Modulation of secretion | dovepress.com |

Molecular Targets and Protein Interactions

Enzyme Inhibition and Activation Studies (e.g., Kinases, Esterases)

The biological activity of cupressic acid and its derivatives can be attributed to their interaction with specific enzymes. nih.gov A key target identified in the context of inflammation is Phospholipase A2 (PLA2), an enzyme that plays a crucial role in initiating the inflammatory cascade. nih.govresearchgate.net Molecular docking studies suggest that 13-epi-cupressic acid and its derivatives can act as PLA2 inhibitors. researchgate.net The inhibitory potential is linked to the hydrophobic diterpenoid skeleton and the carbonyl group of the compounds. researchgate.net

Protein kinases are another important class of enzymes targeted by natural compounds. plos.orgucsf.edu While direct studies on cupressic acid inhibiting a wide range of kinases are limited, the modulation of MAPK pathways implies an indirect effect on kinase activity. mdpi.com Kinase inhibitors are often developed as ATP-competitive molecules that bind to the ATP pocket of the enzyme. ucsf.edu The search for specific kinase inhibitors is a major area of drug discovery, and various in vitro assays, such as those measuring ATP consumption or substrate conversion, are used to assess their activity. bmglabtech.com The IC50 value, which indicates the concentration needed to inhibit enzyme activity by 50%, is a common parameter for evaluating inhibitors. plos.orgmdpi.com

Receptor Binding and Ligand-Protein Interaction Profiling

Understanding the non-covalent interactions between a ligand like cupressic acid and its protein target is fundamental to elucidating its mechanism of action. volkamerlab.orgmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, govern the binding affinity and specificity of the ligand for its receptor. volkamerlab.org

Computational tools like the Protein–Ligand Interaction Profiler (PLIP) are used to analyze and visualize these interactions from 3D structural data. volkamerlab.orgresearchgate.net For instance, molecular docking studies have been employed to explore the binding of cupressic acid derivatives to the active site of enzymes like PLA2. nih.govresearchgate.net These studies can reveal key residues involved in the interaction. For example, the analysis of a kinase inhibitor showed typical hinge hydrogen bonding with a methionine residue and hydrophobic interactions with several other residues within the binding site. volkamerlab.org

While specific receptor binding profiles for cupressic acid are not extensively detailed in the provided context, it is known to interact with nuclear receptors. bvsalud.org The process of ligand binding is a dynamic interplay of factors including shape complementarity and conformational changes in both the protein and the ligand. volkamerlab.org

Affinity-Based Chemical Proteomics for Target Identification

Affinity-based chemical proteomics is a powerful and widely applied methodology for identifying the specific protein targets of biologically active small molecules like cupressic acid. nih.gov This approach is essential for moving beyond a compound's observed phenotypic effects to understand its direct molecular interactions within the complex cellular environment. europeanreview.org The core principle involves using the small molecule as a "bait" to capture its binding partners from a cell lysate or proteome. frontiersin.org

The most common strategy is compound-centric chemical proteomics (CCCP), where the compound of interest is chemically modified with a linker and immobilized on a solid support, such as agarose (B213101) or magnetic beads. nih.govmdpi.com This "baited" matrix is then incubated with a cellular protein extract. nih.gov Proteins that have a specific binding affinity for the compound are captured, while non-specific binders are washed away. nih.gov The captured proteins are then eluted and identified using high-resolution mass spectrometry (MS). nih.gov This method is advantageous because it isolates protein targets from their native environment, preserving post-translational modifications and protein complexes that may be crucial for the interaction. nih.gov

To enhance the precision of target identification and minimize the issue of non-specific binding, quantitative proteomics techniques are often integrated. mdpi.com Methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be employed to differentiate true binding partners from background contaminants. mdpi.com In a competitive experiment, one cell population is grown in "heavy" isotope-labeled media and another in "light" media. The lysate from the "heavy" population can be pre-incubated with a high concentration of free cupressic acid before being mixed with the "light" lysate and exposed to the immobilized cupressic acid probe. True targets will show a high light-to-heavy ratio in the final MS analysis, as the free compound in the heavy lysate will have competed for binding to the target proteins.

While these affinity-based chemical proteomics approaches are established for the target deconvolution of natural products, specific studies detailing the protein targets of cupressic acid using these techniques are not extensively documented in publicly available research. frontiersin.orgnih.gov The application of such methods would be a critical next step in defining its mechanism of action.

Mechanistic Insights from High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid, automated testing of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target or pathway. bmglabtech.comevotec.comnih.gov This process utilizes robotics, miniaturized assays (typically in 96-, 384-, or 1536-well plate formats), and sensitive detectors to generate massive datasets quickly and cost-effectively. evotec.combiocompare.com HTS can be broadly divided into two strategic approaches: phenotypic screening and target-based screening. nih.gov

Phenotypic Screening Assays (in vitro)

Phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to induce a desired change in the observable characteristics (phenotype) of a cell or organism. gardp.orgrevvity.com This strategy is particularly powerful when the specific molecular target responsible for a disease is unknown or when the disease involves complex, multi-target pathways. sygnaturediscovery.com Instead of testing against a single, isolated protein, compounds are applied to whole cells, and their effects are measured. revvity.com

Modern phenotypic screens often employ high-content screening (HCS) or high-content imaging. In this sophisticated approach, cells are treated with compounds and then stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). nih.gov Automated microscopy and image analysis software then quantify dozens or even hundreds of phenotypic parameters, such as cell shape, size, texture, and the intensity and localization of fluorescent signals. revvity.comnih.gov This creates a detailed "fingerprint" of a compound's effect, which can be used to cluster compounds with similar mechanisms of action and generate hypotheses about their targets. nih.gov

A phenotypic screen for cupressic acid could, for example, involve testing its effect on a panel of cancer cell lines to identify anti-proliferative activity or using specialized cell models to screen for anti-inflammatory or neuroprotective effects. Although research into the related compound, isocupressic acid, has identified effects on steroidogenesis in specific cell lines, broad, unbiased phenotypic screening of cupressic acid to uncover novel activities is not widely reported in the current literature. nih.govbiocrick.com

Target-Based Screening Approaches (in vitro)

In contrast to the phenotypic approach, target-based screening begins with a known, validated biological target, such as a specific enzyme, receptor, or ion channel believed to play a critical role in a disease. sciltp.comcreative-biogene.com This strategy focuses on finding molecules that interact directly with the purified target protein in a controlled, in vitro environment. sciltp.com The assays are typically biochemical in nature, measuring, for instance, the inhibition of an enzyme's catalytic activity or the displacement of a known ligand from a receptor's binding site. sciltp.com

The primary advantage of target-based screening is its directness; a "hit" is, by definition, a compound that interacts with the protein of interest. sciltp.com These assays are often more straightforward to develop and optimize for HTS, using technologies like fluorescence resonance energy transfer (FRET) or luminescence-based readouts to detect enzymatic activity or binding events. nih.gov The development of a target-based screen requires a deep understanding of the target's biology and the ability to produce large quantities of the purified, active protein. evotec.com

For cupressic acid, a target-based screen would first require a hypothesis about its molecular target. For example, if prior studies suggested it inhibits a particular kinase, a screen could be developed to test a library of compounds, including cupressic acid, for their ability to block that kinase's activity. While studies on isocupressic acid have investigated its effects on specific enzymes like P450scc, these were targeted mechanistic studies rather than large-scale screening campaigns. chemfaces.com

Omics-Based Approaches in Elucidating Biological Effects

"Omics" technologies provide a global, unbiased view of the molecular changes within a biological system. Instead of looking at a single gene or protein, they allow for the simultaneous measurement of thousands of molecules, offering a comprehensive snapshot of a cell's response to a compound like cupressic acid.

Transcriptomics and Gene Expression Profiling

Transcriptomics is the large-scale study of the transcriptome—the complete set of RNA transcripts in a cell at a specific moment. illumina.com Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes at once to create a global picture of cellular function. bio-rad.com By comparing the gene expression profiles of cells treated with cupressic acid to untreated control cells, researchers can identify which genes are upregulated (turned on) or downregulated (turned off) in response to the compound. bio-rad.com

The predominant technology for this is RNA-sequencing (RNA-Seq), a next-generation sequencing (NGS) method that provides a highly sensitive and accurate quantification of all RNA molecules in a sample. illumina.comnih.gov This data can reveal the cellular pathways and biological processes that are perturbed by the compound, providing crucial clues about its mechanism of action, even without prior knowledge of its direct target. nih.gov For example, if cupressic acid treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes related to cell cycle progression, it would strongly suggest an anti-cancer mechanism.

The table below illustrates the kind of data a transcriptomic analysis of cells treated with cupressic acid might yield.

| Gene Symbol | Regulation | Fold Change | Biological Process |

| CDKN1A | Upregulated | +3.5 | Cell Cycle Arrest |

| BCL2 | Downregulated | -2.8 | Anti-Apoptosis |

| CCND1 | Downregulated | -3.1 | Cell Cycle Progression |

| BAX | Upregulated | +2.5 | Pro-Apoptosis |

| IL-6 | Downregulated | -4.2 | Inflammation |

| Note: This table is a hypothetical representation of potential transcriptomic data and is for illustrative purposes only. Specific gene expression changes for cupressic acid have not been detailed in the reviewed literature. |

Proteomics and Protein Abundance Changes

Proteomics is the large-scale study of the proteome—the entire set of proteins produced by an organism or system. researchgate.net While transcriptomics reveals what a cell might do (gene expression), proteomics shows what it is actually doing by measuring the abundance of the functional protein molecules. researchgate.net The correlation between mRNA and protein levels is not always direct, making proteomics a crucial and complementary approach to transcriptomics. researchgate.net

Modern proteomics relies heavily on mass spectrometry (MS) to identify and quantify thousands of proteins from a complex sample. thermofisher.com In a typical experiment, proteins from control and cupressic acid-treated cells are extracted and digested into smaller peptides. researchgate.net These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com By comparing the signal intensities of peptides between the two groups, researchers can determine the relative abundance of each protein. nih.gov This is known as differential protein abundance analysis. mdpi.comnih.gov

This approach can identify downstream effects of a compound's activity. For example, if cupressic acid binds to and inhibits a signaling kinase, proteomics could reveal changes in the abundance of proteins whose expression is controlled by that kinase's pathway. The table below provides an example of what such data might look like.

| Protein Name | UniProt ID | Regulation | Fold Change | Cellular Function |

| Cyclin D1 | P24385 | Downregulated | -2.9 | Cell Cycle Regulator |

| Caspase-3 | P42574 | Upregulated | +2.1 | Apoptosis Execution |

| NF-kappa-B p65 | Q04206 | Downregulated | -1.8 | Inflammation, Survival |

| p53 | P04637 | Upregulated | +1.6 | Tumor Suppressor |

| Note: This table is a hypothetical representation of potential proteomic data and is for illustrative purposes only. Specific protein abundance changes for cupressic acid have not been detailed in the reviewed literature. |

Metabolomics Profiling of Treated Cells

Comprehensive metabolomics profiling studies on cells treated specifically with cupressic acid are not extensively available in the current scientific literature. However, research into the anti-inflammatory mechanisms of cupressic acid and its derivatives provides significant insights into its modulation of specific metabolic pathways, particularly the arachidonic acid cascade. The inflammatory response is intrinsically linked to cellular metabolism, and the effects of cupressic acid on key enzymes within this pathway indicate a targeted influence on the production of lipid mediators.

The primary mechanism identified for the anti-inflammatory action of cupressic acid involves the modulation of enzymes that metabolize arachidonic acid. nih.govnih.govnih.gov Inflammatory stimuli trigger the release of arachidonic acid from the phospholipid bilayer of the cell membrane by phospholipase A2 (PLA2). nih.govnih.gov Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. nih.govnih.gov

Studies have demonstrated that cupressic acid and its derivatives can influence these pathways at several key points:

Inhibition of Phospholipase A2 (PLA2): Molecular docking studies have suggested that 13-epi-cupressic acid and its derivatives are potential inhibitors of PLA2. nih.govtandfonline.comresearchgate.net By inhibiting PLA2, cupressic acid can reduce the initial release of arachidonic acid, thereby decreasing the substrate available for downstream inflammatory mediator synthesis. nih.gov The inhibitory action is attributed to the interaction of the hydrophobic diterpenoid skeleton and the carbonyl group at C-4 of the cupressic acid structure with the enzyme's active site. nih.govtandfonline.comresearchgate.net

Downregulation of Cyclooxygenase-2 (COX-2): In in vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), pre-treatment with 13-epi-cupressic acid and its derivatives led to a significant downregulation of COX-2 gene expression. nih.govsemanticscholar.org COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. cvphysiology.com The ability of cupressic acid to suppress COX-2 expression points to a direct modulation of this metabolic pathway.

While direct and comprehensive metabolomic data is pending, the evidence strongly suggests that the biological modulations of cupressic acid are closely tied to the targeted suppression of the arachidonic acid metabolic cascade.

Table of Known Molecular Targets of Cupressic Acid and its Derivatives in the Arachidonic Acid Pathway

| Compound/Derivative | Molecular Target | Observed Effect in In Vitro Models | Reference(s) |

| 13-epi-cupressic acid | Phospholipase A2 (PLA2) | Potential inhibition (based on molecular docking) | nih.govresearchgate.net |

| 13-epi-cupressic acid | Cyclooxygenase-2 (COX-2) | Downregulation of gene expression in LPS-stimulated RAW264.7 cells | nih.gov |

| Acetyl-13-epi-cupressic acid | Phospholipase A2 (PLA2) | Potential inhibition (based on molecular docking) | nih.govresearchgate.net |

| Acetyl-13-epi-cupressic acid | Cyclooxygenase-2 (COX-2) | Downregulation of gene expression in LPS-stimulated RAW264.7 cells | nih.gov |

Structure Activity Relationship Sar Investigations of Cupressicacid and Its Derivatives

Systematic Modification and Analog Synthesis for SAR Profiling

A key strategy in SAR is the systematic chemical modification of a lead compound to generate a library of analogs for biological testing. wikipedia.org Research has focused on the semi-synthesis of derivatives from naturally sourced cupressic acid epimers to explore their therapeutic potential, particularly as anti-inflammatory agents. nih.govtandfonline.com

In one significant study, 13-epi-cupressic acid, isolated from the oleogum resin of Araucaria heterophylla, served as the starting material for the synthesis of several new and known derivatives. nih.govresearchgate.net The presence of a carboxylic acid moiety and a hydroxyl functional group on the cupressic acid scaffold makes it highly suitable for chemical derivatization. nih.govtandfonline.com Modifications included acetylation, formation of acyl chlorides, and subsequent reactions with nucleophiles to create amide and ester derivatives. nih.govresearchgate.net These rational, simple chemical derivatizations aimed to produce more potent anti-inflammatory compounds. tandfonline.com

The following table details the derivatives synthesized from 13-epi-cupressic acid (1) and its acetylated form (2) in this study. nih.govtandfonline.com

| Compound ID | Compound Name/Modification | Starting Material | Key Synthetic Step |

|---|---|---|---|

| 1 | 13-epi-cupressic acid | Isolated from Araucaria heterophylla | N/A (Starting Material) |

| 2 | Acetyl-13-epi-cupressic acid | Compound 1 | Acetylation with acetic anhydride (B1165640). researchgate.net |

| 3 | 13-acetyl, 19-(2-hydroxyethyl)carbamoyl-13-epi-cupressic acid | Compound 2 | Reaction of acyl chloride derivative with ethanolamine (B43304). nih.govsemanticscholar.org |

| 4 | 19-(2-phenylethyl)carbamoyl-communic acid | Compound 2 | Reaction of acyl chloride derivative with 2-phenylethylamine. researchgate.netsemanticscholar.org |

| 5 | 19-(2-(2-hydroxyacetoxy)acetic acid)-13-epi-cupressic acid | Compound 1 | Reaction with glycolic anhydride. nih.gov |

| 6 | 19-(2-ethoxy-2-oxoethyl)-13-epi-cupressic acid | Compound 1 | Reaction with ethyl chloroacetate. nih.gov |

| 7 | 19-hexyl-13-epi-cupressic acid | Compound 1 | Reaction with 1-bromohexane. nih.gov |

| 8 | 19-isobutyl-13-epi-cupressic acid | Compound 1 | Reaction with 1-bromo-2-methylpropane. nih.gov |

| 9 | 19-benzyl-13-epi-cupressic acid | Compound 1 | Reaction with benzyl (B1604629) bromide. nih.gov |

| 10 | 7α-hydroxy-13-epi-cupressic acid | Compound 2 | Reaction with selenium dioxide. tandfonline.comresearchgate.net |

Other synthetic efforts have involved using cupressic acid to create novel terpenylpurine derivatives, which demonstrated that inducing cytotoxicity on simple purines was enhanced by the larger diterpenyl substituent. researchgate.netmdpi.com

Pharmacophore modeling identifies the essential spatial arrangement of features in a molecule that are necessary for biological activity. chemcomp.com For the anti-inflammatory activity of cupressic acid derivatives, studies targeting the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, have revealed critical structural features. nih.govtandfonline.comnih.gov

The key pharmacophoric elements identified for PLA2 inhibition include: